Methyl 2-fluoro-3,5-dimethylbenzoate
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Overview
Description
Methyl 2-fluoro-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters would be tailored to achieve high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield 2-fluoro-3,5-dimethylbenzoic acid, while reduction of the ester group can produce 2-fluoro-3,5-dimethylbenzyl alcohol.
Scientific Research Applications
Methyl 2-fluoro-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl 2-fluoro-3,5-dimethylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-3,5-dimethylbenzoic acid: The carboxylic acid analog of the ester, with different solubility and reactivity.
Methyl 2-fluoro-4,6-dimethylbenzoate: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness
Methyl 2-fluoro-3,5-dimethylbenzoate is unique due to the presence of both fluorine and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11FO2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
methyl 2-fluoro-3,5-dimethylbenzoate |
InChI |
InChI=1S/C10H11FO2/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
OIXWRMLDOPAINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)F)C |
Origin of Product |
United States |
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